3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine
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Overview
Description
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine is a heterocyclic compound that combines the structural features of benzimidazole and chromen-2-imine.
Preparation Methods
The synthesis of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine typically involves the condensation of ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a mixture of solvents, followed by purification using hexane and water . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Similar compounds to 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine include other benzimidazole derivatives and chromen-2-imine derivatives. These compounds share structural similarities but differ in their substituent groups, which can significantly impact their biological activities and chemical properties. For example, compounds with electron-donating groups like methoxy tend to have enhanced biological activity compared to those with electron-withdrawing groups .
Comparison with Similar Compounds
- 3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-imine
- N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(3-methoxyphenyl)amine
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-28-17-7-5-6-16(14-17)25-24-19(23-26-20-8-3-4-9-21(20)27-23)13-15-12-18(29-2)10-11-22(15)30-24/h3-14H,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKCCZSYOZNDJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)OC)C(=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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